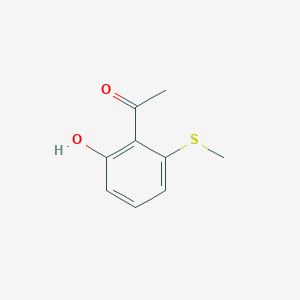

3-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of pyrazole-containing compounds often involves multicomponent approaches, dipolar cycloadditions, cyclocondensation of hydrazine with a carbonyl system, and using heterocyclic systems . For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .

Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazole ring and a furan ring. The pyrazole ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The furan ring is a five-membered aromatic ring consisting of four carbon atoms and one oxygen .

Chemical Reactions Analysis

Pyrazole-containing compounds have been known to exhibit a broad range of chemical reactions. They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For instance, the reaction of diarylhydrazones and vicinal diols allows the conversions of a broad range of substrates .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its solubility in water and other polar solvents . It is a white or colorless solid .

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

3-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid and its derivatives are synthesized using Knoevenagel condensation, a method that generates a library of chemical compounds with significant anticancer activity. This process is adaptable to various pharmacophoric aldehydes and active methylenes, producing compounds that target different cancer markers like DNA, microtubules, and kinases. The review by Tokala, Bora, and Shankaraiah (2022) emphasizes the reaction's utility in drug discovery, particularly for cancer treatment, highlighting the importance of understanding structure-activity relationships and interaction modes with target proteins ChemMedChem.

Heterocyclic Compound Synthesis

The versatility of arylmethylidene derivatives of 3H-furan-2-ones, including this compound, in reactions with C- and N-nucleophiles is reviewed by Kamneva, Anis’kova, and Egorova (2018). These reactions yield a wide range of compounds with potential biological applications, demonstrating the importance of the initial reagents' structure, the nucleophilic agent's strength, and reaction conditions Review Journal of Chemistry.

Biological Applications of Pyrazole Derivatives

Cetin (2020) discusses the synthesis and biological applications of pyrazole carboxylic acid derivatives, highlighting their antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This mini-review provides a comprehensive overview of the synthetic methods and biological activities associated with pyrazole carboxylic acid derivatives, serving as a guide for future research in medicinal chemistry Mini-reviews in Organic Chemistry.

Pyrolysis and Smoke Formation

Sanders, Goldsmith, and Seeman (2003) provide a literature review on the pyrolysis chemistry of mono-, di-, and polysaccharides, including the formation of furans, which are relevant to the understanding of this compound. The study proposes a model to explain pyrolysis product distributions, offering insights into mainstream cigarette smoke precursor-product relationships Journal of Analytical and Applied Pyrolysis.

Health Benefits and Risks of Furan Compounds

The review by Xu et al. (2017) explores the health implications of furan fatty acids, including derivatives like 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid. Despite mixed findings on their association with diabetes and renal health, furan fatty acids generally show beneficial anti-oxidant and anti-inflammatory activities Progress in lipid research.

Wirkmechanismus

Target of Action

Similar compounds with a pyrazole core have been reported to have a broad range of targets due to their diverse pharmacological effects . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Mode of Action

A related compound, 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid, has been reported to inhibit succinate dehydrogenase (sdh), a key enzyme in the mitochondrial respiration chain . This suggests that 3-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Inhibition of succinate dehydrogenase (sdh) by related compounds suggests that this compound could potentially affect the tricarboxylic acid (tca) cycle or krebs cycle . This would have downstream effects on ATP production and overall cellular energy metabolism.

Result of Action

Related compounds with a pyrazole core have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antioxidant, anti-depressant, anticonvulsant, anthelmintic, and antihypertensive activities . This suggests that this compound might have similar effects.

Biochemische Analyse

Biochemical Properties

It is known that pyrazole derivatives, to which this compound belongs, have been found to interact with various enzymes and proteins . These interactions can influence the function of these biomolecules, potentially affecting biochemical reactions within the cell .

Cellular Effects

Similar compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in enzyme activity and gene expression .

Eigenschaften

IUPAC Name |

3-(1-methylpyrazol-4-yl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-11-5-6(4-10-11)7-2-3-14-8(7)9(12)13/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIRBHOZFGBPQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(OC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2988396.png)

![ethyl 3-[(E)-furan-2-ylmethylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2988397.png)

![1,4-Dioxane;(2Z)-8-(furan-2-ylmethyl)-2-[(2,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one](/img/structure/B2988401.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,6-dimethoxypyridin-3-yl)methanone](/img/structure/B2988404.png)

![1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine](/img/structure/B2988407.png)

![1-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2988409.png)

![6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2988413.png)